molecular formula C21H29N3O5 B1528019 7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate CAS No. 1250999-19-9

7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate

Cat. No.: B1528019
CAS No.: 1250999-19-9
M. Wt: 403.5 g/mol
InChI Key: IROFIJYCLPXMDL-UHFFFAOYSA-N
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Description

7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate is a useful research compound. Its molecular formula is C21H29N3O5 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The compound has been used in studies focusing on crystal structures. For instance, the crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was reported to exhibit mirror symmetry and adopt a chair conformation, providing insights into molecular conformations in such compounds (Dong et al., 1999).

Synthesis and Reactivity

The compound is relevant in the synthesis and reactivity studies of various triazoles and diazaspirocycles. A related study focused on the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, demonstrating the compound's role in the formation of these structures (Lkizler et al., 1996). Another study reported on the solid-phase synthesis of diazaspirocycles, underlining the importance of compounds like 7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate in such syntheses (Macleod et al., 2006).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, similar compounds have been synthesized for potential therapeutic applications. For example, the synthesis of the spiroacetal fragment of broussonetine H involves a structure akin to this compound (Brimble et al., 2003). Another study involved the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes, which highlights the compound's role in developing novel chemical entities (Li et al., 2014).

Organic Chemistry and Structural Studies

The compound is crucial in organic chemistry, especially in structural studies and synthesis. A study on the synthesis of new spiroheterocycles, including tetraoxa and dioxaspiro[5.5]undecanes, showcases the compound's utility in developing complex organic structures (Goubert et al., 2006).

Properties

IUPAC Name

7-O-benzyl 10-O-tert-butyl 3-oxo-2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-20(2,3)29-19(27)24-10-9-23(14-21(15-24)11-17(25)22-13-21)18(26)28-12-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROFIJYCLPXMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC2(C1)CC(=O)NC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate
Reactant of Route 2
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate
Reactant of Route 3
Reactant of Route 3
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate
Reactant of Route 4
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate
Reactant of Route 5
Reactant of Route 5
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate
Reactant of Route 6
7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate

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